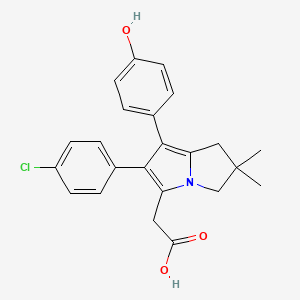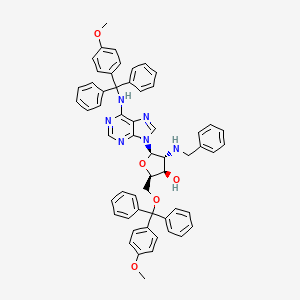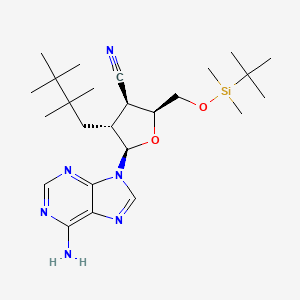
(3-Chloro-2-hydroxypropyl)cetyldimethylammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chloro-2-hydroxypropyl)cetyldimethylammonium chloride is a quaternary ammonium compound known for its cationic surfactant properties. This compound is widely used in various industrial applications due to its ability to modify surfaces and interact with other molecules through ionic interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-hydroxypropyl)cetyldimethylammonium chloride typically involves the reaction of cetyl alcohol with (3-chloro-2-hydroxypropyl)trimethylammonium chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in the presence of a catalyst, followed by purification steps to isolate the final compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is then subjected to rigorous quality control measures to ensure its purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Chloro-2-hydroxypropyl)cetyldimethylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The hydroxyl group can participate in oxidation-reduction reactions, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or aryl derivatives, while oxidation-reduction reactions can produce different oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
(3-Chloro-2-hydroxypropyl)cetyldimethylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and phase transfer catalyst in various chemical reactions.
Biology: Employed in the modification of biomolecules and cell surfaces to study cellular interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of personal care products, textiles, and water treatment chemicals
Wirkmechanismus
The mechanism of action of (3-Chloro-2-hydroxypropyl)cetyldimethylammonium chloride involves its interaction with negatively charged surfaces and molecules. The cationic nature of the compound allows it to bind to anionic sites, disrupting cellular membranes and leading to antimicrobial effects. Additionally, its surfactant properties enable it to reduce surface tension and enhance the solubility of hydrophobic compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Chloro-2-hydroxypropyl)trimethylammonium chloride
- Didecyldimethylammonium chloride
- (2-Hydroxypropyl)trimethylammonium chloride
Uniqueness
(3-Chloro-2-hydroxypropyl)cetyldimethylammonium chloride is unique due to its long cetyl chain, which imparts distinct hydrophobic properties. This makes it particularly effective in applications requiring strong surfactant activity and surface modification capabilities .
Eigenschaften
CAS-Nummer |
38739-71-8 |
|---|---|
Molekularformel |
C21H45Cl2NO |
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
(3-chloro-2-hydroxypropyl)-hexadecyl-dimethylazanium;chloride |
InChI |
InChI=1S/C21H45ClNO.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(2,3)20-21(24)19-22;/h21,24H,4-20H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
UVIVAMFWGTYFHV-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CC(CCl)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(7,8,9-Trihydro-pyranno(2,3-g)indolyl)-N,N-dimethylmethylamine picrate [French]](/img/structure/B12782393.png)





![[(3S,3aR,6S,6aS)-3-(2-phenoxyethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12782422.png)



![[(8S,9R,10S,13S,14S,16R,17R)-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B12782456.png)

